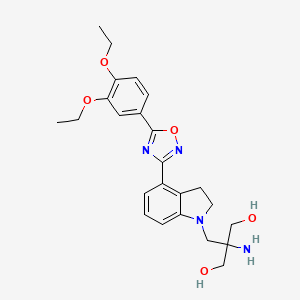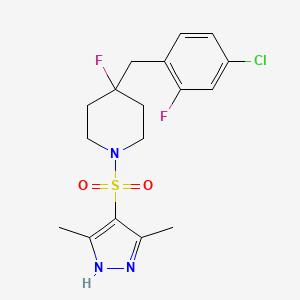![molecular formula C17H23N3O3S B10837040 4-Phenoxy-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine](/img/structure/B10837040.png)
4-Phenoxy-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “US9475795, 19” is a sulfonyl piperidine derivative that has garnered attention for its potential therapeutic applications. It is known for its ability to inhibit specific biological targets, making it a promising candidate in the field of medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of US9475795, 19 involves multiple steps, starting with the preparation of the piperidine coreThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of US9475795, 19 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as continuous flow chemistry and automated synthesis are employed to streamline production .
Chemical Reactions Analysis
Types of Reactions
US9475795, 19 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound, altering its chemical properties.
Substitution: Various substituents can be introduced or replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific temperatures, pressures, and pH levels to achieve optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
US9475795, 19 has a broad spectrum of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the treatment of diseases mediated by its biological targets.
Industry: The compound is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of US9475795, 19 involves its interaction with specific molecular targets, such as enzymes or receptors. By binding to these targets, the compound can modulate their activity, leading to therapeutic effects. The pathways involved in these interactions are complex and often require detailed biochemical studies to fully elucidate .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to US9475795, 19 include other sulfonyl piperidine derivatives and related molecules with similar structural features. Examples include:
- Compound 21
- Compound 89
Uniqueness
What sets US9475795, 19 apart from similar compounds is its specific binding affinity and selectivity for its molecular targets. This unique profile makes it a valuable candidate for further research and development in various scientific fields .
Properties
Molecular Formula |
C17H23N3O3S |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
4-phenoxy-1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidine |
InChI |
InChI=1S/C17H23N3O3S/c1-13-17(14(2)19(3)18-13)24(21,22)20-11-9-16(10-12-20)23-15-7-5-4-6-8-15/h4-8,16H,9-12H2,1-3H3 |
InChI Key |
UOPFZPMEKNDBSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CCC(CC2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-fluoro-N-[2-[4-(4-fluorophenyl)-1-oxo-2,8-diazaspiro[4.5]decan-8-yl]ethyl]benzamide](/img/structure/B10836957.png)

![2-(2-Methyl-4-p-tolylpyrimido[1,2-b]indazol-3-yl)pentanoic acid](/img/structure/B10836968.png)
![phenyl N-[1-anilino-6-(ethanethioylamino)-1-oxohexan-2-yl]carbamate](/img/structure/B10836974.png)
![2-Amino-5-cyclopropyl-5-[3-(3-methoxyphenyl)phenyl]-3-methylimidazol-4-one](/img/structure/B10836980.png)
![phenyl N-[1-anilino-6-(butanethioylamino)-1-oxohexan-2-yl]carbamate](/img/structure/B10836981.png)
![9-(6-Aminopyridin-3-yl)-1-[3-(trifluoromethyl)phenyl]-4a,5,6,6a,7,8,9,10,10a,10b-decahydropyrimido[5,4-c][1,5]naphthyridine-2,4-dione](/img/structure/B10836984.png)
![2-[[1-[[4-(2-Fluorophenoxy)phenyl]methyl]-4-hydroxy-6-oxo-2,3-dihydropyridine-5-carbonyl]amino]acetic acid](/img/structure/B10837007.png)
![2-[[4-Hydroxy-1-[[4-(5-methylpyridin-2-yl)oxyphenyl]methyl]-6-oxo-2,3-dihydropyridine-5-carbonyl]amino]acetic acid](/img/structure/B10837019.png)
![(1R,2S)-N-[(2S)-1-[4-(5-bromo-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propan-2-yl]-2-phenylcyclopropane-1-carboxamide](/img/structure/B10837033.png)
![1-[5-(4-Chloro-3,5-dimethoxyphenyl)furan-2-yl]-2-ethoxy-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]ethanone](/img/structure/B10837038.png)

![[(1R,3S)-1-amino-3-[(6S)-6-(3-ethoxypropyl)-5,6,7,8-tetrahydronaphthalen-2-yl]cyclopentyl]methyl dihydrogen phosphate](/img/structure/B10837054.png)
![((1R,3S)-1-amino-3-((R)-2-((pentyloxy)methyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)cyclopentyl)methyl dihydrogen phosphate](/img/structure/B10837057.png)
